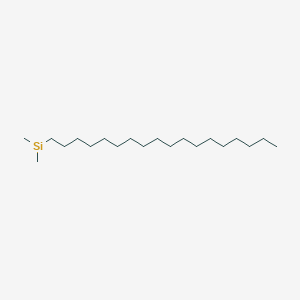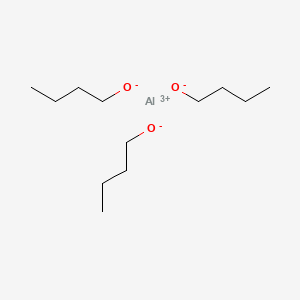
Aluminium tributanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium tributanolate, also known as aluminium tributan-1-olate, is an organoaluminium compound with the molecular formula C12H27AlO3. It is a coordination complex where aluminium is bonded to three butanol molecules. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Aluminium tributanolate has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Explored for its potential use in the formulation of vaccines and other pharmaceutical products.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that aluminium compounds can influence the immune response to vaccination
Biochemical Pathways
Aluminium compounds have been found to affect carbohydrate metabolism and glycolysis/gluconeogenesis
Result of Action
Aluminium compounds have been found to inhibit root growth by altering water and nutrient uptake
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aluminium tributanolate. For example, the solubility of aluminium compounds is highly pH-dependent, which increases when pH decreases . This suggests that changes in environmental pH could affect the bioavailability and toxicity of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium tributanolate can be synthesized through the reaction of aluminium isopropoxide with butanol. The reaction typically occurs under reflux conditions, where aluminium isopropoxide is dissolved in butanol and heated to facilitate the exchange of isopropoxide groups with butanol groups.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as distillation to remove any unreacted starting materials and purification to achieve the desired product purity.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium tributanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and butanol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form aluminium hydroxide and butanol.
Substitution: It can participate in substitution reactions where the butanol groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Requires the presence of water or aqueous solutions.
Substitution: Involves the use of various ligands and solvents to facilitate the exchange of butanol groups.
Major Products Formed:
Oxidation: Aluminium oxide and butanol.
Hydrolysis: Aluminium hydroxide and butanol.
Substitution: Depending on the substituent, various organoaluminium compounds can be formed.
Vergleich Mit ähnlichen Verbindungen
Aluminium isopropoxide: Another organoaluminium compound used in similar applications.
Aluminium sec-butoxide: Similar in structure and reactivity to aluminium tributanolate.
Aluminium ethoxide: Used in various chemical reactions and industrial applications.
Uniqueness: this compound is unique due to its specific coordination with butanol, which imparts distinct chemical properties and reactivity compared to other organoaluminium compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and other applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "Aluminium tributanolate can be synthesized by reacting aluminium isopropoxide with butanoic acid in the presence of a catalyst.", "Starting Materials": [ "Aluminium isopropoxide", "Butanoic acid", "Catalyst (such as p-toluenesulfonic acid)" ], "Reaction": [ "Add aluminium isopropoxide to a reaction flask", "Add butanoic acid to the reaction flask", "Add a catalyst (such as p-toluenesulfonic acid) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent (such as diethyl ether)", "Dry the product under vacuum" ] } | |
CAS-Nummer |
3085-30-1 |
Molekularformel |
C4H10AlO |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
tributoxyalumane |
InChI |
InChI=1S/C4H10O.Al/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI-Schlüssel |
DCUWYKMIVILRGQ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Al+3] |
Kanonische SMILES |
CCCCO.[Al] |
| 3085-30-1 | |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Aluminum n-butoxide in the synthesis of lithium aluminate?
A: The choice of Aluminum alkoxide directly influences the crystalline phase of the lithium aluminate product. When Aluminum n-butoxide is used as a starting material, the hydrolysis reaction followed by heating under nitrogen atmosphere yields the γ-LiAlO2 phase. [] This is in contrast to using Aluminum iso-propoxide, which results in the α-LiAlO2 phase. [] The different phases of lithium aluminate exhibit distinct properties, making the choice of Aluminum alkoxide crucial for obtaining the desired material.
Q2: Are there any other factors influencing the formation of the γ-LiAlO2 phase when using Aluminum n-butoxide?
A: While the type of Aluminum alkoxide is a primary factor, the study reveals that the reaction conditions during hydrolysis also play a role. [] The temperature at which the γ-LiAlO2 phase forms can be influenced by the specific conditions employed during the hydrolysis of Aluminum n-butoxide. Notably, the study observed γ-LiAlO2 formation at temperatures as low as 550°C, highlighting the significance of controlling hydrolysis parameters. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


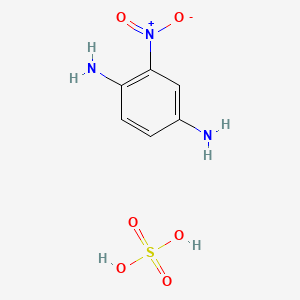

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
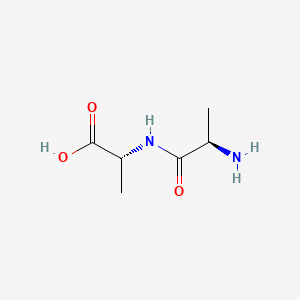
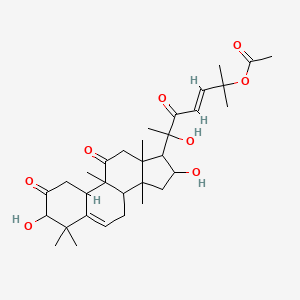
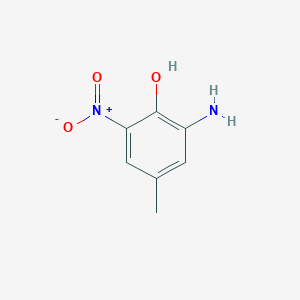
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

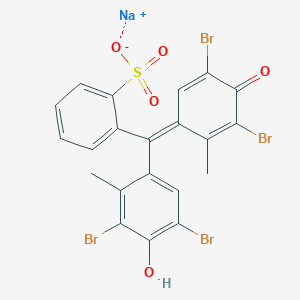
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
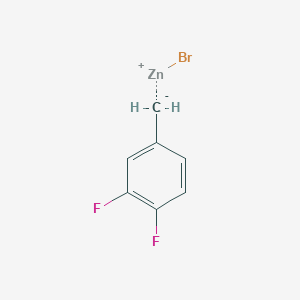
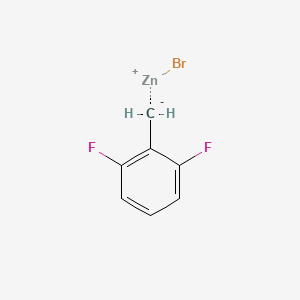
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
